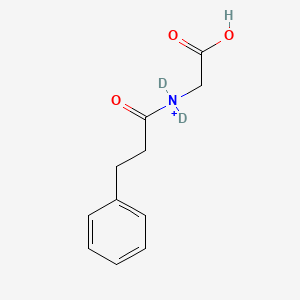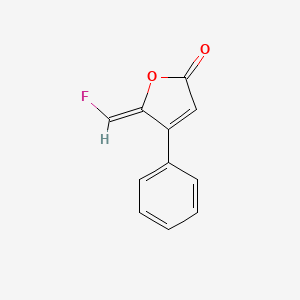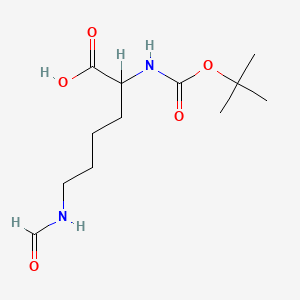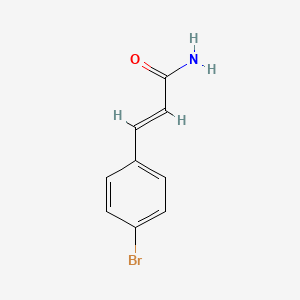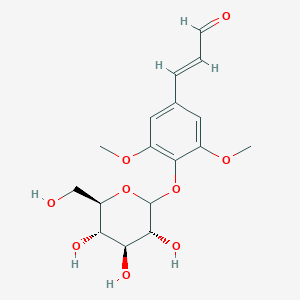
Sinapaldehyde glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapaldehyde glucoside, also known as this compound, is a useful research compound. Its molecular formula is C17H22O9 and its molecular weight is 370. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pigment Synthesis : A study by Oliveira, Mateus, & Freitas (2011) details the synthesis of a new pigment with a bluish color from the reaction of methylpyranomalvidin-3-glucoside with sinapaldehyde. This finding has potential applications in the field of colorants and dyes.
Natural Compound Isolation : Slacanin et al. (1991) identified sinapaldehyde glucoside as one of the constituents isolated from Eleutherococcus senticosus roots using centrifugal partition chromatography. This discovery, mentioned in their paper, adds to the understanding of the phytochemical composition of this plant, which can be relevant for pharmacological studies (Slacanin, Marston, Hostettmann, Guédon, & Abbe, 1991).
Biomarker in Food Quality : García, Gil, & Tomás-Barberán (2019) conducted a targeted metabolomics analysis to identify biomarkers for predicting the browning of fresh-cut lettuce. This compound was found to be negatively correlated with browning, suggesting its potential as a biomarker in the fresh-cut industry (García, Gil, & Tomás-Barberán, 2019).
Role in Plant Metabolism : A study by Lim et al. (2001) identified glucosyltransferase genes in Arabidopsis involved in sinapate metabolism and lignin synthesis. This research provides foundational knowledge for future manipulations of sinapate metabolism and lignin biology in plants (Lim, Li, Parr, Jackson, Ashford, & Bowles, 2001).
Antioxidant and Enzyme Inhibitory Activities : Liu et al. (2021) isolated this compound from Liparis nervosa and studied its antioxidant and α-glucosidase inhibitory activities. Their findings highlight the potential for this compound to contribute to the development of hypoglycemic drugs (Liu, Zou, Yin, Zhang, & Zhang, 2021).
Chemical Constituent Study : In a study of the chemical constituents of Fraxinus chinensis Roxb., this compound was identified as one of the isolated compounds. This adds to the understanding of the chemical composition of this plant species (Xiu, 2005).
Safety and Hazards
When handling Sinapaldehyde glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Sinapaldehyde glucoside is a phenolic compound that can be isolated from the bark of Phellodendron amurense It’s known that sinapaldehyde, a derivative of cinnamaldehyde, is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Mode of Action
It’s known that sinapaldehyde is reduced to sinapyl alcohol by the action of dehydrogenase enzymes
Biochemical Pathways
This compound is likely involved in the phenylpropanoid pathway, given that sinapaldehyde is an intermediate in the formation of sinapyl alcohol . In sweetgum (Liquidambar styraciflua), sinapaldehyde arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .
Pharmacokinetics
It’s known that sinapaldehyde showed a -59kcal/mol binding affinity against MCM7 protein . This suggests that this compound might have similar properties, but more research is needed to confirm this.
Result of Action
It’s known that sinapaldehyde has anti-inflammatory effects via suppression of ros and no by cox-2 inhibition . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action of this compound. For instance, the process of anthocyanin formation, which this compound might be involved in, can be influenced by many factors such as the transcription factors involved in the anthocyanin synthase expression, corresponding regulatory genes, physicochemical factors (temperature, light, minerals) and biological factors such as hormones .
Biochemische Analyse
Biochemical Properties
Sinapaldehyde glucoside plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the shikimate/phenylpropanoid pathway, which is crucial for the biosynthesis of various phenolic compounds . This compound interacts with several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of sinapoylglucose . This interaction is essential for the conversion of sinapate into its glucoside form, facilitating its further metabolism and storage in plants.
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In macrophages, this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) . It also downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects suggest that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound can modulate the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing cytotoxicity . At higher doses, it may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate/phenylpropanoid pathway . This pathway is responsible for the biosynthesis of various phenolic compounds, including sinapate esters. This compound interacts with enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT), which facilitate its conversion and further metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound within cells is crucial for its biological activity and overall function.
Subcellular Localization
The subcellular localization of this compound is primarily within the vacuoles of plant cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The accumulation of this compound in vacuoles is essential for its storage and subsequent utilization in various biochemical processes.
Eigenschaften
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCTPHTVUEGCL-RBKUQZRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known natural sources of sinapaldehyde glucoside?
A1: this compound has been identified in several plant species, indicating its potential role in plant defense mechanisms. Research highlights its presence in:
- Ilex rotunda Thunb. (Iron Holly): this compound was isolated from the bark of this plant, along with other glycosides. [, , ]
- Eleutherococcus senticosus (Siberian Ginseng): This plant, known for its adaptogenic properties, also contains this compound. []
- Annona reticulata L. (Custard Apple): This tropical fruit tree's seeds were found to contain this compound. []
- Fraxinus chinensis Roxb. (Chinese Ash): This tree species' bark yielded this compound as one of its constituents. []
- Phellodendron chinense (Amur Cork Tree): This tree's bark is another source of this compound. []
Q2: Has this compound been found in other parts of the plant besides the bark and seeds?
A2: While the provided research primarily focuses on the isolation of this compound from bark and seeds, further investigation is needed to determine its presence and concentration in other plant parts, such as leaves, fruits, or roots.
Q3: What is unique about the this compound isolated from Ilex rotunda?
A3: Research on Ilex rotunda led to the discovery of ilexrotunin, a dimeric form of this compound. This unique structure distinguishes it from the monomeric form found in other plant species. []
Q4: What analytical techniques are commonly used to identify and characterize this compound?
A4: Scientists rely on a combination of advanced techniques to confirm the identity and purity of this compound:
- High-speed counter-current chromatography (HSCCC): This technique is effective in separating and purifying this compound from complex plant extracts. []
- Spectroscopic Analyses: Researchers utilize various spectroscopic methods to elucidate the structure of this compound. These methods include:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the compound's carbon and hydrogen framework, revealing its structural arrangement. [, ]
- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its interactions with infrared light. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable insights into the compound's structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

